Phenyl Propargyl Ether: A Comprehensive Technical Guide
Phenyl Propargyl Ether: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl propargyl ether, a member of the aryl propargyl ether family, is a versatile organic compound with significant applications in synthetic chemistry and materials science. Its unique structure, featuring a phenyl ring, an ether linkage, and a terminal alkyne, provides a scaffold for a variety of chemical transformations. This guide offers an in-depth overview of the fundamental properties of phenyl propargyl ether, including its physicochemical characteristics, synthesis, and spectroscopic data, to support its use in research and development.
Core Properties of Phenyl Propargyl Ether
A summary of the key quantitative data for phenyl propargyl ether is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₈O | [1] |
| Molecular Weight | 132.16 g/mol | [1] |
| CAS Number | 13610-02-1 | [1] |
| Appearance | Liquid | |
| Density | 1.030 g/mL at 20 °C | |
| Boiling Point | 83 °C at 15 mmHg | [2] |
| Melting Point | 15 °C | [2] |
| Refractive Index (n20/D) | 1.535 | |
| Flash Point | 76 °C (closed cup) | [1] |
| Storage Temperature | 2-8°C |
Synthesis of Phenyl Propargyl Ether
The most common and efficient method for the synthesis of phenyl propargyl ether is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, phenol is deprotonated to form the phenoxide ion, which then attacks propargyl bromide (or chloride) to yield the desired ether.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
Phenol
-
Propargyl bromide (or propargyl chloride)
-
Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)
-
Acetone or N,N-Dimethylformamide (DMF) as solvent
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Distilled water
Procedure:
-
Deprotonation of Phenol: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 equivalent) in a suitable solvent such as acetone or DMF.
-
Add a base, such as powdered sodium hydroxide (1.1 equivalents) or potassium carbonate (1.5 equivalents), to the solution.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the sodium or potassium phenoxide salt.
-
Addition of Propargyl Halide: To the stirred suspension of the phenoxide, add propargyl bromide (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and maintain the reflux for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
If a solid precipitate (sodium or potassium bromide) has formed, remove it by filtration.
-
Transfer the filtrate to a separatory funnel. Add diethyl ether to dilute the mixture.
-
Wash the organic layer sequentially with water and a saturated aqueous solution of sodium bicarbonate to remove any unreacted phenol and base.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude phenyl propargyl ether.
-
Purification: Purify the crude product by vacuum distillation to obtain pure phenyl propargyl ether.[3]
Caption: Experimental workflow for the synthesis and purification of phenyl propargyl ether.
Spectroscopic Characterization
The structure of phenyl propargyl ether can be confirmed by various spectroscopic techniques. The expected data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are summarized below.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of phenyl propargyl ether is expected to show distinct signals for the aromatic, methylene, and acetylenic protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35 - 7.25 | Multiplet | 2H | Ar-H (meta) |
| ~7.00 - 6.90 | Multiplet | 3H | Ar-H (ortho, para) |
| ~4.70 | Doublet | 2H | -O-CH₂- |
| ~2.50 | Triplet | 1H | ≡C-H |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will show characteristic peaks for the aromatic carbons, the ether-linked methylene carbon, and the acetylenic carbons.
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | Ar-C (ipso, C-O) |
| ~129 | Ar-C (meta) |
| ~121 | Ar-C (para) |
| ~115 | Ar-C (ortho) |
| ~78 | -C≡C-H |
| ~76 | -C≡C-H |
| ~56 | -O-CH₂- |
Infrared (IR) Spectroscopy
The IR spectrum of phenyl propargyl ether will exhibit characteristic absorption bands corresponding to the different functional groups present in the molecule. Phenyl alkyl ethers typically show two strong absorbances for C-O stretching.[4][5]
| Wavenumber (cm⁻¹) | Vibration |
| ~3300 | ≡C-H stretch (strong, sharp) |
| ~3100-3000 | C-H stretch (aromatic) |
| ~2120 | C≡C stretch (weak to medium) |
| ~1600, ~1500 | C=C stretch (aromatic ring) |
| ~1250, ~1050 | C-O stretch (asymmetric and symmetric) |
Mass Spectrometry (MS)
The mass spectrum of phenyl propargyl ether will show the molecular ion peak and characteristic fragmentation patterns. Fragmentation often occurs alpha to the oxygen atom.[6][7][8]
| m/z | Fragment Ion |
| 132 | [M]⁺ (Molecular ion) |
| 94 | [C₆H₅OH]⁺ (Phenol radical cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
| 39 | [C₃H₃]⁺ (Propargyl cation) |
Signaling Pathways and Logical Relationships
The synthesis of phenyl propargyl ether via the Williamson ether synthesis is a classic example of an Sₙ2 reaction pathway. The key steps are outlined in the diagram below.
Caption: Signaling pathway of the Williamson ether synthesis for phenyl propargyl ether.
Safety and Handling
Phenyl propargyl ether is classified as a combustible liquid and can cause skin and serious eye irritation. It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. PHENYL PROPARGYL ETHER synthesis - chemicalbook [chemicalbook.com]
- 3. How To [chem.rochester.edu]
- 4. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
